(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate, also known as BMS-599626 or AC480, is a small molecule kinase inhibitor. [] It is classified as a pan-HER tyrosine kinase inhibitor, exhibiting potent and selective inhibitory activity against members of the human epidermal growth factor receptor (HER) family. [, , , ] Specifically, BMS-599626 demonstrates high affinity for HER1 (EGFR) and HER2, and to a lesser extent, HER4. [, , ] In scientific research, BMS-599626 serves as a valuable tool to investigate the roles of HER receptors in various cellular processes, including tumor cell growth, invasion, and drug resistance. [, , , , , , , , ]
BMS-599626 is classified as a pan-HER kinase inhibitor. It was developed as a selective inhibitor targeting the human epidermal growth factor receptor family, which includes HER1 (also known as epidermal growth factor receptor) and HER2. The compound is primarily synthesized for research purposes and is utilized in preclinical studies to evaluate its efficacy against various cancer types. The compound's development was documented in studies highlighting its potential to enhance the effectiveness of chemotherapeutic agents by overcoming drug resistance mechanisms associated with ATP-binding cassette transporters, particularly ABCG2 .
The synthesis of BMS-599626 involves several chemical transformations that yield the final product with high purity. The compound is synthesized through a multi-step process that includes:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis .
The molecular structure of BMS-599626 can be represented by the following formula:
Key features of its structure include:
The interactions within its binding site have been analyzed using molecular docking studies, revealing hydrogen-bonding and π-π stacking interactions with specific amino acids in the target protein .
BMS-599626 participates in several chemical reactions primarily related to its mechanism of action as an inhibitor. Notably:
These reactions are vital for understanding how BMS-599626 modulates drug resistance pathways in cancer therapy.
BMS-599626 exerts its therapeutic effects primarily through the inhibition of HER kinases. Its mechanism includes:
BMS-599626 exhibits several notable physical and chemical properties:
These properties are essential for formulating BMS-599626 for biological assays and potential clinical applications .
BMS-599626 has significant potential applications in cancer therapy:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2